molecular formula C13H16F3N3O4 B13199042 7-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid

7-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid

Cat. No.: B13199042
M. Wt: 335.28 g/mol
InChI Key: ZWWHJXGBVNXEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid (hereafter referred to as the target compound) is a bicyclic heteroaromatic molecule featuring a trifluoromethyl (-CF₃) substituent at position 2 and a tert-butoxycarbonyl (Boc) protecting group at position 5. Its molecular formula is C₁₃H₁₆F₃N₃O₄, with a molecular weight of 335.28 g/mol (calculated). The Boc group enhances solubility in organic solvents and stabilizes the amine during synthesis, while the -CF₃ group contributes to metabolic stability and lipophilicity, making it relevant in medicinal chemistry .

Properties

Molecular Formula

C13H16F3N3O4

Molecular Weight

335.28 g/mol

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid

InChI

InChI=1S/C13H16F3N3O4/c1-12(2,3)23-11(22)18-4-5-19-7(6-18)17-9(13(14,15)16)8(19)10(20)21/h4-6H2,1-3H3,(H,20,21)

InChI Key

ZWWHJXGBVNXEBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NC(=C2C(=O)O)C(F)(F)F)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate bulk production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

7-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

7-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and tert-butoxycarbonyl group play crucial roles in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Key Trends :

  • Trifluoromethyl (-CF₃) : Enhances metabolic stability and electron-withdrawing effects, increasing acidity of the carboxylic acid group (pKa ~3–4) .
  • Boc Protection : Common in intermediates for peptide coupling or amine protection, as seen in and , where Boc deprotection with TFA yields primary amines .

Biological Activity

7-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is a complex organic compound with notable biological activities. With the molecular formula C13H16F3N3O4 and a molecular weight of 335.28 g/mol, it has garnered interest in medicinal chemistry due to its potential therapeutic applications.

The compound is synthesized through various chemical reactions including oxidation, reduction, and substitution. The tert-butoxycarbonyl (Boc) group and trifluoromethyl group significantly influence its chemical reactivity and biological activity. The synthesis typically involves multiple steps starting from readily available precursors, with optimized conditions for yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The structural components, particularly the trifluoromethyl and Boc groups, enhance its binding affinity and specificity. These interactions may lead to the inhibition of enzyme activity or modulation of receptor signaling pathways .

Biological Activities

1. Antitumor Activity
Research indicates that derivatives of imidazo[1,2-a]pyrazine compounds exhibit significant antitumor properties. Studies have shown that similar compounds can inhibit key signaling pathways involved in cancer progression, such as the BRAF(V600E) and EGFR pathways. The structure-activity relationship (SAR) suggests that modifications in the molecular structure can enhance potency against various cancer cell lines .

2. Antimicrobial Properties
Imidazo[1,2-a]pyrazine derivatives have been evaluated for their antimicrobial activities. Certain derivatives demonstrated efficacy against a range of bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

3. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. For instance, it may inhibit kinases involved in various signaling cascades critical for cell proliferation and survival. This property is particularly relevant in drug development for cancer therapies where kinase inhibitors play a crucial role .

Case Studies

Several case studies highlight the biological activities of similar compounds:

  • Anticancer Studies : In vitro studies on pyrazole derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin exhibited a synergistic effect, enhancing therapeutic efficacy while minimizing side effects .
  • Antimicrobial Efficacy : A series of pyrazole carboxamide derivatives were synthesized and tested against phytopathogenic fungi, revealing promising antifungal activity with EC50 values lower than commercial fungicides like carbendazim .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntitumorImidazo[1,2-a]pyrazine DerivativesInhibition of BRAF(V600E), EGFR signaling
AntimicrobialPyrazole CarboxamidesEffective against bacteria and fungi
Enzyme InhibitionKinase InhibitorsModulation of cell signaling pathways

Q & A

Q. What are the standard synthetic routes for preparing 7-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid?

Methodological Answer: The synthesis typically involves:

  • Deprotection of tert-butoxycarbonyl (BOC) groups : Trifluoroacetic acid (TFA) in dichloromethane (DCM) is used to remove BOC protecting groups under ambient conditions, followed by neutralization with saturated NaHCO₃ .
  • Coupling reactions : For introducing substituents, carbodiimide-based coupling agents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride) are employed in methanol or DCM to activate carboxylic acid intermediates .
  • Purification : Flash column chromatography (silica gel, gradient elution with MeOH/DCM) and recrystallization (DCM/hexane) are standard for isolating high-purity products .

Q. How can researchers optimize purification to achieve high yields of the target compound?

Methodological Answer: Key strategies include:

  • Recrystallization : Triple saturation in DCM/hexane systems removes impurities while preserving stereochemical integrity .
  • Flash chromatography : Use gradients of 0–5% MeOH in DCM to separate closely related byproducts. Pre-adsorption of crude material onto silica gel improves resolution .
  • Monitoring : LC-MS ([M+H]+ ion tracking) ensures fractions contain the desired product .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • LC-MS : Confirms molecular weight (e.g., [M+H]+ = 515.4 for intermediates) and purity (>95%) .
  • NMR : ¹H/¹³C NMR identifies regioselectivity of substitution (e.g., trifluoromethyl group at position 2) and BOC group integrity .
  • HPLC : Reverse-phase methods (C18 column, acetonitrile/water + 0.1% TFA) assess purity for pharmacological studies .

Advanced Research Questions

Q. How can regioselective functionalization at the imidazo[1,2-a]pyrazine core be achieved?

Methodological Answer:

  • Protecting group strategy : BOC groups shield the pyrazine nitrogen during iodination or cyanation at position 3. For example, iodine in THF selectively reacts at position 3 when the BOC group is intact .
  • Coupling agents : DMTMM enables selective amide bond formation at the carboxylic acid moiety without disturbing the trifluoromethyl group .
  • Temperature control : Low temperatures (0°C) minimize side reactions during electrophilic substitutions .

Q. How should researchers address stability challenges during storage and handling?

Methodological Answer:

  • Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the BOC group or oxidation of the trifluoromethyl moiety .
  • Handling : Avoid prolonged exposure to moisture; use anhydrous solvents (e.g., DCM, THF) during synthesis. Stability assays (TGA/DSC) can identify decomposition thresholds .

Q. What strategies resolve contradictions in yield or purity data across different synthetic routes?

Methodological Answer:

  • Byproduct analysis : LC-MS/MS identifies common impurities (e.g., de-BOC intermediates or dimerized products). Adjust reaction times or stoichiometry (e.g., excess DMTMM) to suppress side reactions .
  • Solvent optimization : Replacing DCM with THF in coupling steps reduces polarity-driven aggregation, improving yield from 27% to 82% in some cases .
  • Scale-up adjustments : Transition from batch to flow chemistry minimizes heat/mass transfer issues, ensuring reproducibility .

Q. How can the trifluoromethyl group’s electronic effects influence reactivity in downstream applications?

Methodological Answer:

  • Electron-withdrawing effects : The –CF₃ group enhances electrophilicity at position 3, facilitating nucleophilic substitutions (e.g., amidation). DFT calculations predict charge distribution to guide functionalization .
  • Steric considerations : Bulkier substituents at position 2 (e.g., trifluoromethyl) may hinder access to the pyrazine nitrogen, requiring milder conditions for BOC deprotection .

Q. What pharmacological screening approaches are suitable for derivatives of this compound?

Methodological Answer:

  • Kinase inhibition assays : Use fluorescence polarization (FP) to test binding affinity against kinase targets (e.g., EGFR, VEGFR). The imidazo[1,2-a]pyrazine core is a known kinase inhibitor scaffold .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to optimize pharmacokinetic profiles .
  • Crystallography : Co-crystallize derivatives with target proteins (e.g., PDB deposition) to rationalize structure-activity relationships (SAR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.